

(R)-Metolachlor chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Metolachlor

Cat. No.: B190127

[Get Quote](#)

(R)-Metolachlor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Metolachlor is a chiral chloroacetamide herbicide. It is the (R)-enantiomer of the widely used herbicide metolachlor. While the herbicidal activity of metolachlor is primarily attributed to its (S)-enantiomer, the study of the (R)-enantiomer is crucial for understanding its environmental fate, potential non-target effects, and for the development of enantioselective analytical methods. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for **(R)-Metolachlor**.

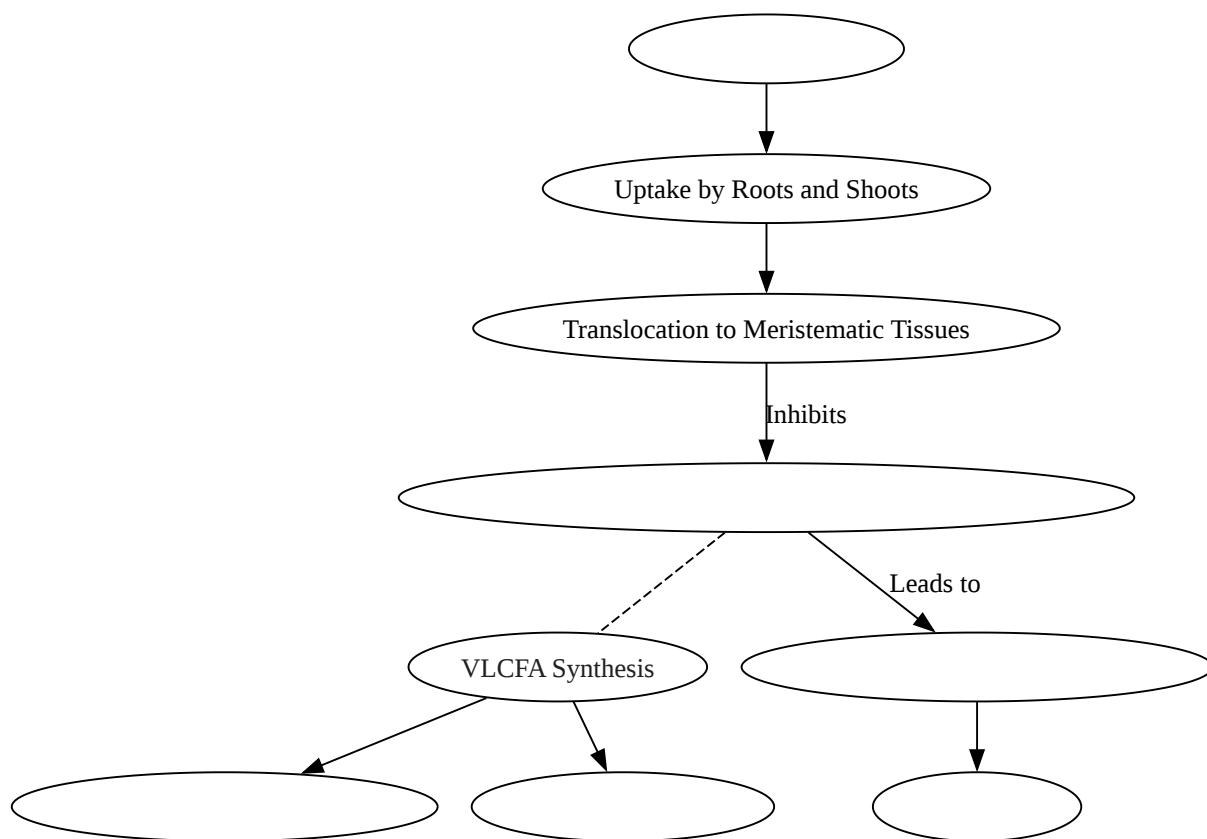
Chemical Structure and Identification

(R)-Metolachlor, chemically known as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide, possesses a stereogenic center at the carbon atom in the N-alkyl side chain.^[1] The molecule also exhibits atropisomerism due to hindered rotation around the aryl-nitrogen bond.

Diagram: Chemical Structure of **(R)-Metolachlor**

Caption: 2D structure of **(R)-Metolachlor**.

Physicochemical Properties


The following table summarizes the key physicochemical properties of **(R)-Metolachlor** and its racemic mixture, metolachlor. It is important to distinguish between the properties of the specific enantiomer and the racemate, as they can differ.

Property	(R)-Metolachlor Value	Metolachlor (Racemic) Value	Reference(s)
IUPAC Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide	(RS)-2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide	[1]
CAS Number	178961-20-1	51218-45-2	[1]
Molecular Formula	C ₁₅ H ₂₂ ClNO ₂	C ₁₅ H ₂₂ ClNO ₂	[1]
Molecular Weight	283.79 g/mol	283.79 g/mol	[1]
Physical State	-	Colorless to pale yellow liquid	[2]
Melting Point	-	-51.05 °C	
Boiling Point	-	100 °C at 0.001 mmHg	
Water Solubility	-	530 mg/L at 20 °C	
Vapor Pressure	-	1.7 mPa at 20 °C	
LogP (Octanol-Water)	3.1 (Predicted)	3.13	[1]

Mechanism of Action

Metolachlor, including its (R)-enantiomer, acts as a herbicide by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts the formation of

cell membranes and the cuticle, leading to the cessation of growth and eventual death of the weed seedlings, primarily during germination. The primary target of metolachlor is the elongase enzymes responsible for the extension of fatty acid chains.

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing **(R)-Metolachlor**.

Toxicological Assessment: Acute Oral Toxicity

Toxicological studies for metolachlor are often conducted with the racemic mixture. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) provides a standardized

method for assessing the acute toxicity of a substance. [3] Summary of OECD Guideline 420:

- Test Animal: Typically rats (usually females).
- Administration: A single dose of the test substance is administered by oral gavage.
- Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is based on a preliminary sighting study.
- Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is also monitored.
- Endpoint: The test allows for the classification of the substance's acute toxicity and the identification of the dose that causes evident toxicity.

Conclusion

(R)-Metolachlor, as a component of the widely used metolachlor herbicide, warrants detailed study to fully understand its environmental and toxicological profile. This guide has provided a summary of its chemical structure, key physicochemical properties, and an overview of relevant experimental protocols for its synthesis, analysis, and toxicological evaluation. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. Further research focusing specifically on the biological activity and environmental fate of the (R)-enantiomer will contribute to a more comprehensive understanding of this important class of herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. engg.k-state.edu [engg.k-state.edu]
- 3. oecd.org [oecd.org]

- To cite this document: BenchChem. [(R)-Metolachlor chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190127#r-metolachlor-chemical-structure-and-properties\]](https://www.benchchem.com/product/b190127#r-metolachlor-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com